Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)
Description
The compound Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) is a quaternary ammonium salt with a long hydrophobic octadecyl (C18) chain linked via an amide group. The hydrophilic portion includes diethyl, hydroxyethyl, and ethyl sulfate groups. This structure suggests applications as a surfactant, emulsifier, or antistatic agent due to its amphiphilic nature.
Properties
CAS No. |
68443-92-5 |
|---|---|
Molecular Formula |
C28H60N2O6S |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
diethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C26H54N2O2.C2H6O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27-22-23-28(5-2,6-3)24-25-29;1-2-6-7(3,4)5/h29H,4-25H2,1-3H3;2H2,1H3,(H,3,4,5) |
InChI Key |
STDNLQPRAPEPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) typically involves three key steps:
- Formation of the amide intermediate : Reaction of octadecanoyl chloride (or octadecanoic acid activated derivative) with a diethylaminoethanol derivative to form the amide bond.
- Quaternization of the tertiary amine : Alkylation of the tertiary amine nitrogen with an ethyl sulfate source to form the quaternary ammonium salt.
- Purification and isolation : Removal of by-products and isolation of the pure ethyl sulfate salt.
Detailed Synthetic Route
| Step | Reactants | Reaction Conditions | Remarks |
|---|---|---|---|
| 1. Amide Formation | Octadecanoyl chloride + N,N-diethyl-2-aminoethanol | Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), 0-25°C | Formation of the amide bond via nucleophilic acyl substitution |
| 2. Quaternization | Amide intermediate + ethyl sulfate (e.g., diethyl sulfate) | Elevated temperature (50-80°C), inert atmosphere | Alkylation of tertiary amine to quaternary ammonium salt |
| 3. Purification | Crystallization or solvent extraction | Controlled temperature, removal of residual reagents | Ensures product purity and removal of unreacted materials |
Reaction Mechanism Insights
- The amide bond formation proceeds via nucleophilic attack of the amino group on the acyl chloride, releasing HCl which is scavenged by the base.
- Quaternization involves nucleophilic substitution on the ethyl sulfate electrophile by the lone pair on the tertiary amine nitrogen, forming the quaternary ammonium center.
- The sulfate counterion stabilizes the cationic ammonium species, yielding the ethyl sulfate salt.
Alternative Methods and Variations
- Instead of octadecanoyl chloride, octadecanoic acid can be activated using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), allowing milder conditions.
- Quaternization may also be achieved using ethyl bromide or ethyl iodide, followed by ion exchange to ethyl sulfate salt if desired.
- Use of different solvents (e.g., DMF, THF) and bases can optimize yield and purity.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Octadecanoyl chloride amount | Stoichiometric to slight excess | Ensures complete amide formation |
| Base (triethylamine) | 1.1 to 1.5 equivalents | Neutralizes HCl formed |
| Solvent | Dichloromethane, chloroform, or THF | Anhydrous conditions preferred |
| Temperature (amide formation) | 0-25°C | Controls reaction rate and side reactions |
| Quaternizing agent | Diethyl sulfate | Toxic, handle with care |
| Quaternization temperature | 50-80°C | Promotes complete alkylation |
| Reaction time (quaternization) | 4-12 hours | Depending on scale and conditions |
| Purification method | Crystallization or solvent extraction | Removes impurities and residual reagents |
Research Findings and Literature Evidence
- The patent GB2354771A describes the use of amphoteric surfactants with long alkyl chains in detergent formulations and provides synthetic examples consistent with amide formation followed by quaternization with sulfate salts.
- PubChem entries confirm the molecular structure and note the existence of methyl sulfate and ethyl sulfate salts of related ethanaminium compounds, indicating the feasibility of sulfate salt formation via quaternization steps.
- No direct literature detailing novel or alternative synthetic methods for this exact compound was found in the analyzed sources, suggesting the standard method of amide formation followed by quaternization remains the authoritative approach.
- Safety and handling considerations for reagents such as diethyl sulfate are critical due to their toxicity and reactivity, necessitating controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other derivatives
Reduction: Reaction with reducing agents to break down into simpler compounds
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Ethanaminium compounds are known for their antimicrobial properties. They have been studied for their effectiveness against various bacteria and fungi, making them suitable candidates for use in disinfectants and antiseptics. Research indicates that the alkyl chain length and the presence of functional groups significantly influence their antimicrobial efficacy.
Drug Delivery Systems
The surfactant properties of ethanaminium compounds enable their use in drug delivery systems. They can enhance the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that these compounds can form micelles or liposomes that encapsulate therapeutic agents, improving their delivery to target tissues.
Emulsifying Agents
In the food and cosmetic industries, ethanaminium compounds serve as effective emulsifiers. Their ability to stabilize oil-water mixtures makes them valuable in formulating creams, lotions, and food products. For instance, formulations containing these compounds have shown improved texture and stability over time.
Surface Modification
Ethanaminium salts are utilized in surface modification processes to impart hydrophilic or hydrophobic properties to materials. This application is particularly relevant in the development of coatings that resist fouling or enhance adhesion properties.
Case Studies
Regulatory Considerations
The use of ethanaminium compounds is subject to regulatory scrutiny due to their potential environmental impact and toxicity profiles. Safety assessments are essential before commercial applications, particularly in pharmaceuticals and consumer products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. It may also interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains and Linkages
Compound A : Ethanaminium, N-(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, methyl sulfate (CAS 32208-04-1)
- Key Differences: Linkage: Two ester (oxy) groups instead of a single amide (amino) linkage. Counterion: Methyl sulfate vs. ethyl sulfate. Molecular Weight: 808.24 g/mol .
- Methyl sulfate’s smaller size could improve water solubility compared to ethyl sulfate.
Compound B : N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (CAS not provided)
- Key Differences :
- Alkyl Chain : Shorter dodecyl (C12) vs. octadecyl (C18).
- Quaternary Groups : Dimethyl vs. diethyl and hydroxyethyl.
- Implications: The shorter C12 chain reduces hydrophobicity, lowering surface activity but improving solubility in aqueous systems. Dimethyl groups may decrease steric hindrance, enhancing interaction with negatively charged surfaces (e.g., quartz flotation, as noted in ) .
Analogues with Varying Counterions and Functional Groups
Compound C : Sodium Stearoamphoacetate (CAS 68298-17-9)
- Key Differences :
- Counterion : Sodium vs. ethyl sulfate.
- Functional Groups : Glycinate and hydroxyethyl groups vs. diethyl and hydroxyethyl.
- Implications :
Compound D : Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, esters with C16-18 fatty acids, methyl sulfates (CAS 157905-74-3)
- Key Differences :
- Chain Saturation : Includes unsaturated C18 chains vs. fully saturated octadecyl.
- Ester vs. Amide Linkage .
- Implications :
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Alkyl Chain Length | C18 (saturated) | 2 × C18 (saturated) | C12 (saturated) | C18 (saturated) |
| Linkage Type | Amide (amino) | Ester (oxy) | Amide (amino) | Amide (amino) + glycinate |
| Counterion | Ethyl sulfate | Methyl sulfate | Not specified | Sodium |
| Molecular Weight | ~750–800 (estimated) | 808.24 | ~400–450 (estimated) | ~500–550 (estimated) |
| Primary Application | Surfactant/Emulsifier | Surfactant | Mineral flotation | Antistatic agent |
Research Findings and Performance
- Surface Activity : The target compound’s long C18 chain and ethyl sulfate counterion likely result in lower CMC and higher foam stability compared to shorter-chain analogues (e.g., Compound B) .
- Biodegradability : Amide linkages (target compound) are generally more hydrolytically labile than ester linkages (Compound A), suggesting faster environmental degradation .
- Thermal Stability : Ethyl sulfate’s larger size may reduce thermal stability compared to methyl sulfate derivatives.
Biological Activity
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt), commonly referred to by its CAS number 68443-92-5, is a quaternary ammonium compound noted for its surfactant properties. This compound has garnered attention in various fields, including pharmaceuticals, cosmetics, and industrial applications due to its biological activity and potential therapeutic uses.
- Molecular Formula : C28H60N2O6S
- Appearance : White powder
- Purity : Typically ≥ 99%
- Applications : Used in fabric softeners, personal care products, and as a surfactant in various formulations.
Ethanaminium compounds generally exhibit biological activity through their interaction with cell membranes. They can disrupt lipid bilayers due to their amphiphilic nature, leading to increased permeability and potential cytotoxic effects on various cell types. The specific mechanism for this compound may involve:
- Membrane Disruption : The long hydrophobic tail (1-oxooctadecyl) interacts with lipid membranes, potentially altering membrane integrity.
- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties, which may be relevant in applications such as disinfectants and preservatives.
Toxicological Profile
The toxicological assessments of similar ethanaminium compounds indicate a low risk of genotoxicity. For instance, studies have shown no significant effects in 28-day oral repeated dose studies on related compounds, suggesting that they do not pose significant health risks at typical exposure levels .
Case Studies and Research Findings
- Antimicrobial Efficacy : Research has demonstrated that ethanaminium compounds exhibit varying degrees of antimicrobial activity against bacteria and fungi. For example:
- Dermal Exposure Studies : Occupational exposure assessments show that dermal contact with products containing ethanaminium salts poses minimal risk under normal use conditions .
- Environmental Impact : Investigations into the environmental fate of ethanaminium compounds suggest low persistence in aquatic environments, with rapid degradation observed in laboratory settings. This is critical for assessing the ecological risk associated with their use in consumer products .
Comparative Biological Activity Table
| Compound Name | CAS Number | Antimicrobial Activity | Toxicity Level | Application |
|---|---|---|---|---|
| Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate | 68443-92-5 | Moderate | Low | Fabric softeners, disinfectants |
| Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, esters | 157905-74-3 | High | Low | Personal care products |
| N-ethyl-N-(2-hydroxyethyl)-2-((1-oxooctadecyl)amino)-, ethyl sulfate | 105506 | Moderate | Low | Industrial surfactants |
Q & A
Basic: What are the recommended synthetic routes for preparing this quaternary ammonium compound, and what analytical methods validate its purity?
Methodological Answer:
The compound can be synthesized via alkylation of tertiary amines. For example, 2-chloro-N,N-dialkylethanamines can be alkylated directly with ethyl sulfate to introduce the quaternary ammonium group . Alternative routes involve alkylation of 2-(dialkylamino)ethanols followed by sulfate salt formation. Purity validation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of unreacted precursors.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- Ion chromatography to quantify sulfate counterion stoichiometry .
Basic: How does the amphiphilic structure of this compound influence its solubility and aggregation behavior in aqueous systems?
Methodological Answer:
The compound’s long hydrophobic octadecyl chain and hydrophilic quaternary ammonium/ethyl sulfate groups confer surfactant-like properties. To study aggregation:
- Use dynamic light scattering (DLS) to determine critical micelle concentration (CMC) and micelle size.
- Surface tension measurements (e.g., pendant drop method) correlate with interfacial activity.
- Molecular dynamics simulations can model bilayer or micelle formation, leveraging the compound’s structural similarity to phosphatidylcholines .
Advanced: What experimental strategies resolve contradictions in crystallographic data for structurally similar ethanaminium salts?
Methodological Answer:
Contradictions in crystallographic data (e.g., bond lengths, packing motifs) arise from polymorphism or solvent effects. To address this:
- Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to minimize model bias .
- Compare multiple crystal forms (e.g., solvates vs. anhydrates) to identify dominant packing interactions.
- Validate results with solid-state NMR to confirm hydrogen bonding networks .
Advanced: How can researchers distinguish between degradation products and synthetic impurities in stability studies?
Methodological Answer:
- Employ HPLC-MS/MS with a C18 reverse-phase column to separate degradation products (e.g., hydrolysis of the ethyl sulfate group).
- Use accelerated stability testing (40°C/75% RH) to simulate degradation pathways.
- Compare fragmentation patterns in tandem mass spectrometry against synthetic byproducts (e.g., incomplete alkylation intermediates) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as quaternary ammonium salts can irritate mucous membranes .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Neutralize waste with activated charcoal or dilute acid before disposal to mitigate environmental toxicity .
Advanced: How do modifications to the alkyl chain length (e.g., replacing octadecyl with shorter chains) affect biological membrane interactions?
Methodological Answer:
- Synthesize analogs with varying chain lengths (C12–C18) and assess membrane permeability using fluorescence anisotropy (e.g., DPH probes).
- Langmuir trough experiments measure monolayer collapse pressures to quantify chain-length-dependent lipid packing.
- Compare cytotoxicity in cell cultures (e.g., hemolysis assays) to correlate structural changes with membrane disruption .
Basic: What spectroscopic techniques are optimal for characterizing the hydrogen-bonding network of this compound?
Methodological Answer:
- FT-IR spectroscopy identifies hydrogen bonds via O–H/N–H stretching (3200–3600 cm⁻¹) and sulfate S=O vibrations (~1250 cm⁻¹).
- ¹H NMR in D2O reveals exchangeable protons (e.g., hydroxyl groups) through signal disappearance.
- X-ray photoelectron spectroscopy (XPS) confirms sulfate counterion binding through sulfur oxidation states .
Advanced: How can researchers reconcile discrepancies in reported molecular weights (e.g., vs. g/mol) for this compound?
Methodological Answer:
- Analyze the compound’s isotopic distribution via HRMS to distinguish between monoisotopic and average molecular weights.
- Verify salt stoichiometry (e.g., 1:1 ethyl sulfate ratio) using elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) for sulfur quantification .
Advanced: What computational methods predict the compound’s behavior in lipid bilayer systems?
Methodological Answer:
- Perform molecular dynamics (MD) simulations using force fields like CHARMM36 to model insertion into lipid bilayers. Parameters include:
- Partition coefficients (log P) calculated via COSMO-RS .
- Free energy profiles for translocation across bilayers.
- Validate with neutron scattering to compare simulated vs. experimental membrane thickness changes .
Basic: How does the ethyl sulfate counterion influence the compound’s solubility compared to other anions (e.g., chloride)?
Methodological Answer:
- Compare solubility in polar solvents (water, ethanol) via gravimetric analysis . Ethyl sulfate enhances solubility due to its larger, polarizable anion.
- Use conductivity measurements to assess ion dissociation efficiency.
- DSC/TGA analysis quantifies hydration effects, which vary with anion hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
